(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
CAS No.: 346694-77-7
Cat. No.: VC21071320
Molecular Formula: C20H30N2O6
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 346694-77-7 |
---|---|
Molecular Formula | C20H30N2O6 |
Molecular Weight | 394.5 g/mol |
IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid |
Standard InChI | InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1 |
Standard InChI Key | MAHOLRAVFZCBFL-INIZCTEOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
Introduction
Chemical Properties and Structure
Basic Information and Identification
The compound (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid is a protected amino acid derivative with multiple functional groups. Table 1 summarizes the key identification parameters of this compound.
Table 1: Identification Parameters
Parameter | Information |
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CAS Number | 346694-77-7 |
Molecular Formula | C₂₀H₃₀N₂O₆ |
Molecular Weight | 394.46 g/mol |
IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid |
InChI | InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1 |
InChIKey | MAHOLRAVFZCBFL-INIZCTEOSA-N |
The compound features several key structural elements that are essential to its function as a protected amino acid :
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A carboxylic acid group at one end
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A tert-butoxycarbonyl (Boc) protecting group on the β-amino position
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A benzyloxycarbonyl (Cbz or Z) protecting group on the terminal amino group
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A defined stereochemistry with (S) configuration at the β-carbon
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs, as shown in Table 2.
Table 2: Common Synonyms
Physical Properties
The physical properties of this compound are important considerations for its handling and applications in synthesis.
Table 3: Physical Properties
Property | Value | Reference |
---|---|---|
Physical State | Solid | |
Storage Temperature | 2-8°C | |
Recommended Purity | ≥98% | |
Solubility | Limited in water, soluble in organic solvents such as DMF, DMSO, and DCM |
Structural Features and Chemical Behavior
Protective Groups
The compound contains two common protecting groups used in peptide chemistry:
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The tert-butoxycarbonyl (Boc) group protects the β-amino position. This group is acid-labile and can be removed selectively with trifluoroacetic acid (TFA) .
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The benzyloxycarbonyl (Cbz or Z) group protects the terminal amino group. This protecting group is stable to acids but can be removed by catalytic hydrogenation, making it orthogonal to the Boc group .
The presence of these orthogonal protecting groups allows for selective deprotection strategies during peptide synthesis, enabling controlled sequential reactions .
Stereochemistry
The compound possesses a defined stereocenter at the β-carbon position with (S) configuration, which corresponds to the natural L-configuration found in proteinogenic amino acids . This stereochemistry is critical for its applications in peptide synthesis where the spatial arrangement of side chains must be controlled to achieve desired conformations and biological activities .
Synthesis Methods
Synthetic Approaches
Several synthetic routes have been reported for the preparation of (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid. One significant approach involves the stereoselective conjugate addition methodology as described in the literature.
Markus et al. reported the preparation of protected β-homolysine with high enantiomeric purity (ee>99.5%) utilizing a stereoselective conjugate addition of lithiated (S)-(α-methylbenzyl)benzylamide to (E)-7-(tosyloxy)hept-2-enoic acid tert-butyl ester, followed by ammonia substitution, Boc protection, and removal of the auxiliary .
Arndt-Eistert Homologation
Another approach involves the Arndt-Eistert homologation method, which converts α-amino acids to their β-homologated derivatives. This method is particularly valuable because it proceeds without racemization and with retention of configuration .
The general synthetic route involves:
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Boc protection of α-L-leucine (or other amino acids)
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Activation with ethyl chloroformate and conversion to diazoketone using diazomethane
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Wolf rearrangement in the presence of silver benzoate to yield the corresponding β-amino acid derivative
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Subsequent protection of the terminal amino group with benzyloxycarbonyl (Cbz) group
This approach provides a reliable method for obtaining stereochemically pure β-amino acid derivatives, which is crucial for controlling the secondary structure of resulting peptides .
Applications in Peptide Chemistry
β-Peptide Synthesis
The compound (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid plays a significant role in the synthesis of β-peptides and mixed α/β-peptides. These non-natural peptides have gained considerable attention due to their enhanced stability against proteolytic degradation compared to natural α-peptides .
Cheng and Deming reported the synthesis of optically active poly(β-peptides) with proteinogenic side chains via the polymerization of β-amino acid-N-carboxyanhydrides (β-NCAs) . Specifically, poly(N-carbobenzyloxy-β-L-homolysine) was observed to adopt a helical conformation in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which could be disrupted by the addition of methanesulfonic acid (MSA) .
α-/β-Mixed Peptides as Enzyme Inhibitors
Recent research has explored the potential of short α-/β-mixed peptides as enzyme inhibitors, particularly for α-amylase in the management of diabetes mellitus . Three novel short peptides were synthesized using the solution phase method:
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N(Boc)-Gly-β-Leu–OCH₃ (14)
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N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃ (16)
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N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ (17)
The peptide N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃ (16) demonstrated the highest inhibitory activity (45.22%) against α-amylase, showing potential as an antidiabetic agent .
The building blocks for these peptides, including protected β-homolysine derivatives like our target compound, are essential for creating these biologically active mixed peptides .
Chemical Reactivity and Transformations
Deprotection Strategies
The orthogonal protecting groups in (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid allow for selective manipulations:
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The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane, typically performed at 0°C and then warmed to room temperature .
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The Cbz (Z) group can be removed by catalytic hydrogenation or by treatment with 33% HBr in acetic acid .
These selective deprotection strategies are crucial for controlling the reactivity during peptide synthesis, allowing the sequential addition of amino acid residues in a controlled manner .
Coupling Reactions
In peptide synthesis, the compound participates in coupling reactions with other amino acids. This typically involves:
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Deprotection of the Boc group to reveal the free amino group
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Activation of the carboxylic acid group using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
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Coupling with another protected amino acid to form an amide bond
These coupling reactions allow for the elongation of peptide chains and the construction of complex peptide structures with defined stereochemistry and conformation .
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